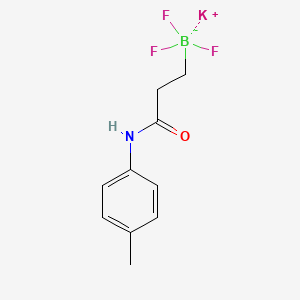

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

Vue d'ensemble

Description

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group, which imparts stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate typically involves the reaction of potassium trifluoroborate with an appropriate precursor. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

This compound serves as a stable trifluoroborate nucleophile in substitution reactions. Its reactivity is enhanced by the electron-withdrawing trifluoroborate group and the p-tolylamino substituent, which stabilizes intermediates during bond formation.

Key observations :

-

Reacts with alkyl/aryl halides under palladium or copper catalysis to form carbon-carbon bonds .

-

Shows selectivity for primary alkyl halides over secondary counterparts due to steric effects from the p-tolylamino group .

Suzuki-Miyaura Cross-Coupling

As a trifluoroborate salt, it acts as an efficient coupling partner in Suzuki-Miyaura reactions. The trifluoroborate moiety improves stability and solubility in organic solvents compared to boronic acids.

Mechanistic Insight :

The trifluoroborate group undergoes transmetalation with palladium centers, followed by reductive elimination to form the desired biaryl or alkyl-aryl products .

Decarboxylative Borylation

Recent methods enable the preparation of similar trifluoroborates via visible-light-mediated decarboxylation of carboxylic acid derivatives. This approach avoids harsh reagents and improves functional group tolerance .

Example Reaction :

Applications: Synthesis of β-borylated amides and esters .

Stability and Handling

Applications De Recherche Scientifique

Applications in Organic Synthesis

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate serves as a versatile reagent in organic synthesis:

- Carbon-Boron Bond Formation: It is utilized in forming carbon-boron bonds, which are crucial for synthesizing various organic compounds.

- Catalysis: The compound acts as a catalyst in several organic reactions, facilitating transformations that are essential for producing complex molecules.

Medicinal Chemistry

Research indicates that this compound has potential applications in medicinal chemistry:

- Drug Development: Its unique structure may enhance the efficacy of drug candidates by improving their binding affinity to biological targets.

- Therapeutic Applications: Studies are ongoing to explore its role in drug delivery systems and therapeutic agents targeting specific diseases.

Materials Science

In materials science, this compound is being investigated for its potential to develop new materials with desired properties:

- Heat Resistance: The compound's boron content may contribute to the heat resistance of materials.

- Conductivity and Mechanical Strength: Researchers are examining how this compound can improve the conductivity and mechanical strength of polymers and other materials.

Study 1: Enzyme Inhibition

A study focused on the inhibition of phosphoinositide 3-kinases (PI3K) demonstrated that derivatives of this compound exhibited selective inhibition against specific PI3K isoforms, highlighting its potential in cancer therapy. This selective inhibition suggests that the compound could be developed into a targeted therapeutic agent for cancer treatment.

Study 2: Antiviral Activity

Another investigation explored the antiviral efficacy of this compound against influenza viruses. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting its potential for therapeutic use in viral infections. This study underscores the importance of this compound as a candidate for further research into antiviral therapies.

Mécanisme D'action

The mechanism of action of potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling, the compound acts as a nucleophile, facilitating the formation of carbon–carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .

Comparaison Avec Des Composés Similaires

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate can be compared with other similar compounds, such as:

Potassium trifluoroborate salts: These compounds share the trifluoroborate group but differ in their specific functional groups and applications.

Boronic acids and esters: While these compounds are also used in cross-coupling reactions, they have limitations in terms of stability and reactivity compared to trifluoroborate salts.

The uniqueness of this compound lies in its enhanced stability, reactivity, and versatility in various chemical reactions, making it a valuable tool in scientific research and industrial applications.

Activité Biologique

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate, a boron-containing compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological properties.

- Molecular Formula : C13H14BF3K

- Molecular Weight : 267.06 g/mol

- CAS Number : 1174338-61-4

This compound features a trifluoroborate moiety, which is significant in organic synthesis and may influence its biological interactions.

Research indicates that this compound may exhibit its biological activity through modulation of various signaling pathways. Preliminary studies suggest that it interacts with cellular receptors involved in inflammatory responses and immune modulation.

Key Mechanisms Identified:

- TLR7 Modulation : The compound has been shown to affect Toll-like receptor 7 (TLR7) signaling pathways, which are crucial in immune response regulation. In vitro studies demonstrated that treatment with this compound can lead to altered NF-kappaB activation levels in HEK-293 cell lines expressing TLR7 .

- Anti-inflammatory Effects : In animal models, the compound exhibited potential anti-inflammatory properties by reducing cytokine levels following TLR7 stimulation, suggesting a role in managing autoimmune conditions like lupus .

1. Lupus Model Studies

In a series of experiments involving NZBWF1/J mice, the administration of this compound resulted in decreased levels of autoantibodies associated with systemic lupus erythematosus (SLE). The study monitored anti-dsDNA titers and showed statistically significant reductions compared to vehicle-treated controls .

2. Cytokine Profiling

A detailed cytokine profiling was conducted post-treatment with varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg). Results indicated a dose-dependent decrease in IL-6 levels after TLR7 activation, highlighting its potential as an immunomodulatory agent .

Table 1: Biological Activity Summary

Propriétés

IUPAC Name |

potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJDWLFICGZFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.